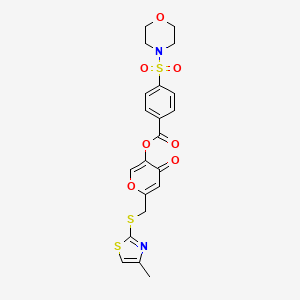

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain several functional groups including a thiazole ring, a pyran ring, a benzoate group, and a morpholinosulfonyl group. Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Pyran is a six-membered ring compound containing one oxygen atom. Benzoate is a carboxylate ester group, and morpholinosulfonyl likely refers to a sulfonyl group attached to a morpholine ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and pyran rings would contribute to the rigidity of the molecule, while the benzoate and morpholinosulfonyl groups could potentially participate in various interactions depending on their positioning .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple rings would likely make it relatively rigid and potentially impact its solubility. The benzoate and morpholinosulfonyl groups might also influence its polarity .Scientific Research Applications

Tubulin Polymerization Inhibition

Compounds similar to the one have been found to inhibit tubulin polymerization. For example, a study by Minegishi et al. (2015) identified a compound with antiproliferative activity toward human cancer cells, possibly through tubulin polymerization inhibition.

Synthesis and Reactivity

Another aspect of research involves the synthesis and reactivity of related compounds. A study by Emayan et al. (1997) explored new routes to benzothiophenes and isothiazoles, highlighting the diverse synthetic applications of thiazole derivatives.

Antiproliferative Activity

Derivatives of the compound have been synthesized and screened for their potential in cancer therapy. For example, 郭瓊文 (2006) conducted a study synthesizing derivatives of a similar compound and tested their antiproliferatory activities on various cancer cells.

Vasorelaxant Agents

Compounds incorporating elements similar to the query have been studied for their vasorelaxant properties. Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids and found significant vasodilatation properties.

Antimicrobial Properties

Derivatives of pyranones, which share structural similarities with the query compound, have been investigated for antimicrobial properties. A study by Georgiadis et al. (1992) found that certain substituents are beneficial for activity against gram-positive bacteria.

Mechanism of Action

Future Directions

properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-morpholin-4-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O7S3/c1-14-12-31-21(22-14)32-13-16-10-18(24)19(11-29-16)30-20(25)15-2-4-17(5-3-15)33(26,27)23-6-8-28-9-7-23/h2-5,10-12H,6-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKWBTKWRAVIPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2654176.png)

![N-cyclopentyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2654178.png)

![Benzyl-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-amine](/img/structure/B2654180.png)

![N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2654181.png)

![N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2654182.png)

![N-[[4-(4-Cyclopentyloxypiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2654183.png)

![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2654186.png)

![6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2654189.png)

![2-((2,4-dichloro-5-methylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2654190.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2654192.png)

![1'-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2654193.png)

![2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2654199.png)